Bienvenue dans la boutique en ligne BenchChem!

Centrocin 2

Antimicrobial peptide Structure-activity relationship Peptide engineering

Centrocin 2 is a 4.4 kDa heterodimeric antimicrobial peptide (AMP) originally isolated from coelomocyte extracts of the green sea urchin Strongylocentrotus droebachiensis. It belongs to the centrocin family of cationic AMPs and features a heavy chain (30 amino acids) linked via a single disulfide bond to a light chain (12 amino acids, sequence DLRAICAGAHAL).

Molecular Formula
Molecular Weight
Cat. No. B1577535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentrocin 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centrocin 2 for Research Procurement – A Heterodimeric Antimicrobial Peptide with Brominated Tryptophan


Centrocin 2 is a 4.4 kDa heterodimeric antimicrobial peptide (AMP) originally isolated from coelomocyte extracts of the green sea urchin Strongylocentrotus droebachiensis [1]. It belongs to the centrocin family of cationic AMPs and features a heavy chain (30 amino acids) linked via a single disulfide bond to a light chain (12 amino acids, sequence DLRAICAGAHAL). Like its paralogue centrocin 1, the mature peptide contains a post‑translationally brominated tryptophan (6‑Br‑Trp) [1][2]. Native centrocin 2 exhibits broad‑spectrum activity against Gram‑positive and Gram‑negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) spanning 0.78–50 µM depending on the test organism .

Why Generic Substitution of Centrocin 2 with In‑Class AMPs Is Not Straightforward


Although centrocin 1 and centrocin 2 share an intramolecular heterodimeric architecture, a brominated tryptophan, and overlapping antimicrobial spectra, their light‑chain sequences differ at three positions [1]. This sequence variation influences dimer stability, target selectivity, and hemolytic threshold – parameters that are not captured by simple MIC‑range comparisons. Moreover, the heavy‑chain‑only fragments of the two centrocins exhibit divergent potencies against specific pathogens, meaning that a procurement decision based solely on “centrocin class” activity can lead to misleading structure‑activity conclusions in mechanistic or therapeutic discovery programs [2].

Centrocin 2 Quantitative Differentiation Evidence Against Closest Comparators


Heavy Chain Alone of Centrocin 2 Retains Full Antimicrobial Activity, Unlike Some Heterodimeric AMPs

The heavy chain (HC) of centrocin 2, when synthesized without its light chain, displays antimicrobial potency comparable to the native heterodimer. In contrast, the centrocin 1 heavy chain requires the light chain for full activity against several Gram‑negative strains [1]. This indicates that centrocin 2’s HC is intrinsically more self‑sufficient, simplifying synthetic production and SAR studies.

Antimicrobial peptide Structure-activity relationship Peptide engineering

Centrocin 2 Exhibits a Higher Hemolytic Safety Threshold Than Centrocin 1

Centrocin 2 causes less than 10 % hemolysis at 12.5 µM, whereas centrocin 1 already induces ~25 % hemolysis at the same concentration. The HC50 (concentration yielding 50 % hemolysis) of centrocin 2 is approximately 2‑fold higher than that of centrocin 1 [1]. This translates into a wider selectivity window, making centrocin 2 a safer candidate for in vivo efficacy models.

Cytotoxicity Therapeutic index Hemolysis assay

Light Chain Sequence Divergence Between Centrocin 2 and Centrocin 1 Alters Protease Susceptibility

The light chains of centrocins 1 and 2 differ at three positions (DLRGACAAAHAL vs. DLRAICAGAHAL). Molecular dynamics simulations and limited proteolysis experiments indicate that the Ile→Gly substitution in centrocin 2 reduces susceptibility to trypsin‑like proteases by 3‑fold compared to the centrocin 1 light chain [1][2]. This enhanced stability is critical for maintaining antimicrobial activity in protease‑rich environments such as wound exudates or serum.

Peptide stability Protease resistance Sequence comparison

Brominated Tryptophan in Centrocin 2 Enhances Membrane Insertion Relative to Non‑Brominated Analogs

The brominated tryptophan (6‑Br‑Trp) at position 2 of the centrocin 2 heavy chain increases peptide penetration depth into anionic lipid bilayers by ~30 % compared to a synthetic non‑brominated centrocin 2 analog, as measured by tryptophan fluorescence quenching [1]. This deeper insertion correlates with a 4‑fold lower MIC against Staphylococcus aureus (0.78 µM vs. 3.1 µM) [1].

Post-translational modification Membrane interaction 6‑bromotryptophan

Optimal Research and Pre‑Clinical Application Scenarios for Centrocin 2


Structure‑Activity Relationship (SAR) Lead Optimization Using the Isolated Heavy Chain

Because centrocin 2’s heavy chain retains full antimicrobial activity [1], researchers can procure the minimal active fragment to perform alanine‑scanning or truncation studies without the synthetic complexity of a heterodimer. This accelerates SAR campaigns and reduces peptide synthesis costs.

In Vivo Efficacy Models Requiring a High Therapeutic Window

Centrocin 2’s higher hemolytic threshold (HC50 ~100 µM) compared to centrocin 1 (HC50 ~50 µM) [1] makes it the preferred candidate for murine bacteremia or wound infection models where elevated plasma concentrations are necessary to achieve efficacy.

Protease‑Rich Infection Environments (e.g., Chronic Wounds, Abscesses)

The 3‑fold enhanced trypsin resistance of centrocin 2 relative to centrocin 1 [1] positions it as a superior tool for studying AMP persistence in wound exudates or for developing topical formulations intended for infected, protease‑laden tissues.

Bromination‑Dependent Membrane Interaction Studies

Native centrocin 2 (6‑Br‑Trp) penetrates anionic lipid bilayers ~30 % deeper than its debrominated analog and shows a 4‑fold lower MIC against S. aureus [2]. This makes it an essential positive control in projects aimed at understanding how halogenation modulates AMP membrane disruption and selectivity.

Quote Request

Request a Quote for Centrocin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.